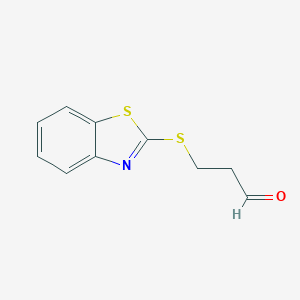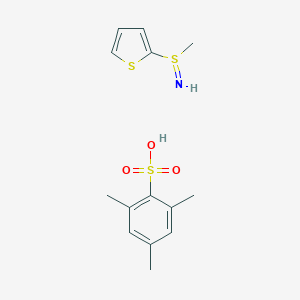
1-叠氮-2-羟基-3-甲苯磺酰氧基丙烷
描述
Synthesis Analysis
The synthesis of azido compounds often involves regiospecific reactions that allow for precise control over the introduction of the azido group into the molecule. For example, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a notable method for synthesizing 1H-[1,2,3]-triazoles, demonstrating the versatility of azido groups in organic synthesis (Tornøe, Christensen, & Meldal, 2002). Similarly, azido esters, closely related to 1-Azido-2-hydroxy-3-tosyloxypropane, have been synthesized and characterized, showcasing the applicability of azido groups in energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).
Molecular Structure Analysis
The molecular structure of azido compounds is critical for understanding their reactivity and properties. Structural analyses, such as X-ray diffraction, provide insight into the spatial arrangement of atoms within the molecule, which is essential for predicting reaction pathways and outcomes. For instance, the X-ray structure analysis of 2-azido-2-methylpropanoic acid offers valuable structural information on the azido group's orientation, which is relevant to understanding the molecular structure of 1-Azido-2-hydroxy-3-tosyloxypropane (Tornøe, Christensen, & Meldal, 2002).
Chemical Reactions and Properties
Azido compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, making them valuable intermediates in organic synthesis. The azido group acts as a versatile functional group that can be transformed into amines, amides, and other nitrogen-containing compounds. The synthesis and characterization of azido esters further illustrate the chemical reactivity and potential applications of azido compounds in the development of energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).
科学研究应用
蛋白质组学研究
“1-叠氮-2-羟基-3-甲苯磺酰氧基丙烷” 是一种用于蛋白质组学研究的专业产品 . 蛋白质组学是大规模研究蛋白质,特别是其结构和功能。该化合物可用于分析蛋白质结构、相互作用和修饰。
点击化学
包括 “1-叠氮-2-羟基-3-甲苯磺酰氧基丙烷”在内的有机叠氮化合物是点击化学的核心 . 点击化学是一种化学合成类型,以其效率、广泛适用性和所需产物的 高产率为特征。它常用于药物和聚合物的开发。
缀合选择性
叠氮化物,例如 “1-叠氮-2-羟基-3-甲苯磺酰氧基丙烷”,独特的反应性可以用来控制缀合选择性 . 这在创建复杂分子时特别有用,其中键形成的顺序会影响最终产物的性质。
1,2,3-三唑的合成
叠氮化物是 1,2,3-三唑合成的关键组分 ,一类杂环化合物。 1,2,3-三唑已在包括医药和光化学在内的各个领域得到应用 .
多点击模块化中心策略
多叠氮化合物,即具有多个叠氮基团的化合物,激发了人们对多组分整合的点击支架的兴趣 . “1-叠氮-2-羟基-3-甲苯磺酰氧基丙烷” 可能在这种情况下用于创建多功能材料。
属性
IUPAC Name |
(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558445 | |
| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168431-73-0 | |
| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


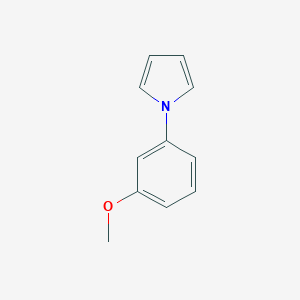
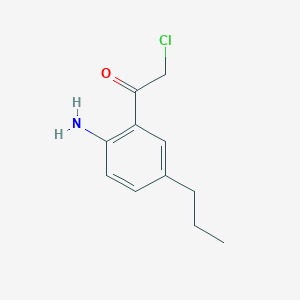


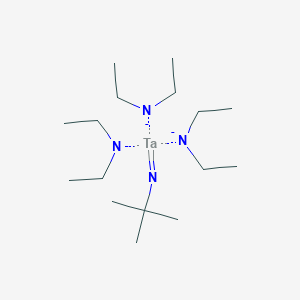
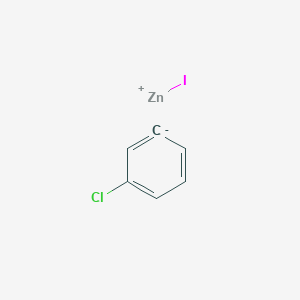

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)


